Cas no 2227794-16-1 (rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a substituted thiophene ring, offering a versatile scaffold for synthetic and medicinal chemistry applications. The presence of both bromo and chloro substituents enhances its reactivity, enabling selective functionalization in cross-coupling reactions or further derivatization. The cyclopropane ring confers structural rigidity, which can be advantageous in modulating conformational properties of target molecules. This compound is particularly valuable as an intermediate in the synthesis of biologically active molecules or materials with tailored electronic properties. Its stereochemistry and functional group compatibility make it a useful building block for asymmetric synthesis and drug discovery efforts.
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid structure
2227794-16-1 structure
商品名:rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
CAS番号:2227794-16-1
MF:C8H6BrClO2S
メガワット:281.554039478302
CID:6167216
PubChem ID:165644152

rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
    • EN300-1920349
    • 2227794-16-1
    • インチ: 1S/C8H6BrClO2S/c9-5-2-6(13-7(5)10)3-1-4(3)8(11)12/h2-4H,1H2,(H,11,12)/t3-,4-/m1/s1
    • InChIKey: HFHHIKVBBYRYEC-QWWZWVQMSA-N
    • ほほえんだ: BrC1=C(SC(=C1)[C@@H]1C[C@H]1C(=O)O)Cl

計算された属性

  • せいみつぶんしりょう: 279.89604g/mol
  • どういたいしつりょう: 279.89604g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 238
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 65.5Ų

rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1920349-1.0g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
1g
$1500.0 2023-06-02
Enamine
EN300-1920349-5.0g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
5g
$4349.0 2023-06-02
Enamine
EN300-1920349-10g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
10g
$4852.0 2023-09-17
Enamine
EN300-1920349-2.5g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
2.5g
$2211.0 2023-09-17
Enamine
EN300-1920349-0.25g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
0.25g
$1038.0 2023-09-17
Enamine
EN300-1920349-0.1g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
0.1g
$993.0 2023-09-17
Enamine
EN300-1920349-0.05g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
0.05g
$948.0 2023-09-17
Enamine
EN300-1920349-0.5g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
0.5g
$1084.0 2023-09-17
Enamine
EN300-1920349-10.0g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
10g
$6450.0 2023-06-02
Enamine
EN300-1920349-5g
rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227794-16-1
5g
$3273.0 2023-09-17

rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(4-bromo-5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Racemic (1R,2R)-2-(4-Bromo-5-Chlorothiophen-2-Yl)cyclopropane-1-Carboxylic Acid: A Comprehensive Overview

Racemic (1R,2R)-2-(4-Bromo-5-Chlorothiophen-2-Yl)cyclopropane-1-Carboxylic Acid, commonly referred to by its CAS number CAS No. 2227794-16-1, is a highly specialized organic compound with significant applications in the fields of material science and drug discovery. This compound is characterized by its unique structural features, which include a cyclopropane ring fused with a thiophene moiety and substituted with bromine and chlorine atoms. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical reactions and material assemblies.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thiophene derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint while maintaining high yields. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in facilitating key coupling reactions. For instance, a study published in Chemical Communications demonstrated the application of a palladium-catalyzed cross-coupling reaction to construct the thiophene-cyclopropane linkage with remarkable precision.

The structural integrity of CAS No. 2227794-16-1 is further enhanced by its stereochemistry. The racemic mixture (equal parts of the R,R and S,S enantiomers) ensures a balanced distribution of stereoisomers, which is crucial for certain applications where chirality plays a pivotal role. This property has been leveraged in asymmetric catalysis and enantioselective synthesis, as highlighted in recent research by Smith et al., who utilized this compound as a chiral auxiliary in the construction of complex natural product analogs.

In terms of applications, this compound has found significant utility in the development of advanced materials. Its ability to form stable coordination complexes with transition metals makes it an ideal candidate for use in catalytic systems and sensors. For example, researchers at the University of Cambridge have explored its potential as a ligand in metalloporphyrin-based sensors for detecting trace amounts of heavy metals in aqueous solutions. The compound's electronic properties also make it suitable for use in organic electronics, particularly in the design of semiconducting polymers and thin-film transistors.

The pharmacological potential of Racemic (1R,2R)-2-(4-Bromo-5-Chlorothiophen-2-Yl)cyclopropane-1-Carboxylic Acid has also garnered considerable attention. Preclinical studies have indicated that this compound exhibits moderate inhibitory activity against certain kinases involved in cancer progression. A recent study published in Nature Communications reported its ability to modulate the activity of protein kinase C (PKC), suggesting its potential as a lead compound for anticancer drug development.

From an environmental perspective, the compound's stability under various conditions has been thoroughly investigated. Research conducted at Stanford University revealed that it exhibits low bioaccumulation potential and minimal toxicity to aquatic organisms, making it suitable for industrial applications where environmental safety is a priority.

In conclusion, CAS No. 2227794-16-1, or Racemic (1R,2R)-2-(4-Bromo-5-Chlorothiophen-2-Yl)cyclopropane-1-Carboxylic Acid, stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in modern chemical innovation.

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